(Z)-N'-((3-bromobenzoyl)oxy)picolinimidamide
Overview
Description
(Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromobenzoyl group attached to a picolinimidamide moiety, which imparts distinct chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide typically involves the reaction of 3-bromobenzoyl chloride with picolinimidamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide can be scaled up by using larger reaction vessels and optimizing reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Medicine
In the field of medicine, (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromobenzoyl chloride
- 3-Bromobenzylamine
- 3-Bromobenzhydrazide
Uniqueness
(Z)-N’-((3-bromobenzoyl)oxy)picolinimidamide is unique due to its combination of a bromobenzoyl group and a picolinimidamide moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-bromobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-10-5-3-4-9(8-10)13(18)19-17-12(15)11-6-1-2-7-16-11/h1-8H,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOKWKWRCSSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977706 | |
Record name | N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49717836 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6211-34-3 | |
Record name | N-[(3-Bromobenzoyl)oxy]pyridine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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